Product packaging for Heptadeca-2,9-diene-4,6-diyn-1-ol(Cat. No.:CAS No. 63767-82-8)

Heptadeca-2,9-diene-4,6-diyn-1-ol

Cat. No.: B14511642
CAS No.: 63767-82-8
M. Wt: 244.37 g/mol
InChI Key: KJUXJIQGIJBGRT-UHFFFAOYSA-N
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Description

Heptadeca-2,9-diene-4,6-diyn-1-ol is a linear polyacetylenoid, a class of natural products derived from fatty acids and characterized by the presence of alternating double and triple bonds . These compounds are primarily found in terrestrial medicinal plants from families such as Apiaceae and Araliaceae, where they function as natural pesticides . Over 1400 plant polyacetylenoids have been identified, with C17 chains being among the most common, and they are a subject of intense pharmacological investigation . This compound is of significant research interest due to its pleiotropic profile of bioactivities. Preclinical studies on related polyacetylenoids have demonstrated potent antitumoral and anti-inflammatory properties, making them promising lead compounds for drug discovery . One of the most well-known analogous C17 polyacetylenoids, Falcarinol, has been shown to act as a covalent cannabinoid receptor type 1 (CB1) inverse agonist, providing a potential mechanism for its observed physiological effects . Researchers value this compound for exploring mechanisms against microbial infections and for its neuroprotective potential . This product is intended for research purposes in analytical and pharmacological laboratories. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H24O B14511642 Heptadeca-2,9-diene-4,6-diyn-1-ol CAS No. 63767-82-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63767-82-8

Molecular Formula

C17H24O

Molecular Weight

244.37 g/mol

IUPAC Name

heptadeca-2,9-dien-4,6-diyn-1-ol

InChI

InChI=1S/C17H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h8-9,15-16,18H,2-7,10,17H2,1H3

InChI Key

KJUXJIQGIJBGRT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC=CCC#CC#CC=CCO

Origin of Product

United States

Chemical Synthesis Strategies for Heptadeca 2,9 Diene 4,6 Diyn 1 Ol and Analogues

Methodologies for Constructing Diyne and Diene Moieties

The creation of the diyne and diene functionalities in molecules like Heptadeca-2,9-diene-4,6-diyn-1-ol relies on a variety of powerful synthetic methods.

Diyne Moiety Construction:

The formation of conjugated diyne systems is classically achieved through oxidative coupling reactions of terminal alkynes. Several named reactions are pivotal in this regard:

Glaser Coupling: This method involves the coupling of terminal alkynes in the presence of a copper(I) salt, such as cuprous chloride, and an oxidant, typically oxygen or air, in a solvent like pyridine (B92270). researchgate.net

Eglinton Coupling: A variation of the Glaser coupling, the Eglinton coupling utilizes a copper(II) salt, like cupric acetate, in a stoichiometric amount in pyridine at elevated temperatures. researchgate.net

Hay Coupling: This catalytic version of the Glaser coupling employs a catalytic amount of a copper(I) salt with a chelating ligand, such as N,N,N',N'-tetramethylethylenediamine (TMEDA), and an amine base, with oxygen as the oxidant. researchgate.net

More contemporary approaches to unsymmetrical diynes involve palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, which can couple terminal alkynes with 1,2-dihaloalkenes followed by base-induced elimination. researchgate.net Rhodium-catalyzed decarbonylation of diynones and alkyne cross-metathesis using tungsten benzylidyne complexes also represent modern strategies for constructing unsymmetrical diynes. researchgate.net

Diene Moiety Construction:

The synthesis of 1,3-dienes with specific stereochemistry is crucial for the bioactivity of many natural products. researchgate.net Key strategies include:

Transition-Metal-Catalyzed Cross-Coupling Reactions: This is one of the most prevalent methods for creating 1,3-dienes. mdpi.com Reactions like the Suzuki and Negishi couplings are used to form a C(sp²)–C(sp²) bond between two pre-functionalized alkenyl partners of defined stereochemistry. mdpi.com The Mizoroki-Heck reaction, which couples a vinyl halide with an alkene, is another important tool. mdpi.com

Olefin Metathesis: Ring-closing enyne metathesis (RCEYM) is a powerful reaction that can form 1,3-dienes from enynes, catalyzed by transition metals like ruthenium. mdpi.comnih.gov

Elimination Reactions: The controlled elimination of leaving groups from suitable precursors can also generate dienes.

Skeletal Modification of N-heterocycles: A novel approach involves the conversion of polar cyclic pyrrolidines into nonpolar linear dienes through a process of N-atom removal and deconstruction. nih.gov This method offers a unique pathway for synthesizing dienes with varying linker lengths. nih.gov

Stereoselective Synthetic Approaches

Achieving the correct stereochemistry in the diene and alcohol functionalities of this compound and its analogues is paramount. The stereochemistry of dienes significantly influences their physical and biological properties. mdpi.com

For the Diene Moiety: Transition-metal-catalyzed cross-coupling reactions are highly effective for stereoselective diene synthesis because they allow for the coupling of alkenyl partners with predefined stereochemistry. mdpi.com For instance, the Suzuki coupling can be used to synthesize all four possible stereoisomers of 2,4-dienoic esters with high selectivity. researchgate.net

For the Alcohol Moiety: The introduction of a chiral alcohol center often relies on asymmetric synthesis techniques. This can involve the use of chiral catalysts or chiral auxiliaries to control the stereochemical outcome of a reduction or addition reaction. For example, the synthesis of (S,Z)-Heptadeca-1,9-dien-4,6-diyn-3-ol (falcarinol) involves stereoselective methods to establish the (S)-configuration at the alcohol-bearing carbon. nist.gov

The synthesis of key intermediates with specific stereochemistry, such as 21-acetoxypregna-1,4,9(11),16-tetraene-3,20-dione, highlights the importance of controlling multiple stereocenters in complex molecules. researchgate.net

Challenges in the Synthesis of Unstable Polyyne Structures

Polyynes, which are sp-hybridized linear carbon chains with alternating single and triple bonds, are notoriously unstable. researchgate.net This instability presents significant hurdles in the synthesis of compounds like this compound.

Reactivity and Decomposition: Polyynes are highly reactive and can easily undergo cross-linking reactions between molecules, leading to decomposition. researchgate.net Their instability increases with the length of the polyyne chain. researchgate.net

Synthetic Difficulties: The instability of terminal polyyne intermediates can limit the efficiency of coupling reactions like the Glaser coupling. researchgate.net Furthermore, the stepwise synthesis of these intermediates can be a laborious process, and the final coupling steps may be accompanied by the loss of acetylenic units, resulting in shorter byproducts that are difficult to separate. researchgate.net

Stabilization Strategies: To overcome these challenges, chemists have developed strategies to stabilize polyynes. One approach is the use of bulky end groups to sterically hinder cross-linking reactions. Another innovative strategy involves the encapsulation of polyynes within host molecules, such as in rotaxanes, which can significantly enhance their stability. researchgate.net In-situ synthesis of polyynes within a polymer matrix, for example through pulsed laser ablation in a liquid containing a polymer, has also been shown to improve their stability. arxiv.orgrsc.org

The synthesis of this compound and its analogues requires a sophisticated understanding of modern synthetic methodologies to construct the sensitive polyyne and diene functionalities with high stereocontrol, while simultaneously addressing the inherent instability of the polyyne core.

Advanced Spectroscopic and Chiral Analytical Methodologies for Heptadeca 2,9 Diene 4,6 Diyn 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of polyacetylenes like Heptadeca-2,9-diene-4,6-diyn-1-ol. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments are employed to determine the precise connectivity of atoms and the stereochemistry of the double bonds.

The ¹H NMR spectrum provides information about the chemical environment of the protons. The protons attached to the sp² carbons of the double bonds typically resonate in the downfield region (δ 5.0-6.5 ppm), and their coupling constants (J-values) are diagnostic of the double bond geometry (cis or trans). The allylic and propargylic protons exhibit characteristic shifts, while the terminal methyl group and the methylene (B1212753) protons of the alkyl chain appear in the upfield region. The proton attached to the carbon bearing the hydroxyl group (H-1) would appear as a multiplet, with its chemical shift influenced by solvent and concentration.

The ¹³C NMR spectrum reveals the chemical shifts of all carbon atoms in the molecule. The sp-hybridized carbons of the diyne moiety are particularly characteristic, resonating in the range of δ 60-90 ppm. The sp² carbons of the diene system and the carbon bearing the hydroxyl group also have distinct chemical shifts.

Due to the absence of a publicly available, complete NMR dataset specifically for this compound, the following table presents expected chemical shifts based on the analysis of structurally similar C17 polyacetylenes isolated from plants of the Apiaceae family. nih.govni.ac.rs

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Position Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Key Correlations (2D NMR)
1~3.7 (m)~63.0HMBC to C-2, C-3
2~5.8 (dt)~130.0COSY with H-1, H-3; HMBC to C-1, C-4
3~6.2 (dd)~110.0COSY with H-2; HMBC to C-1, C-2, C-5
4-~80.0HMBC from H-2, H-3
5-~75.0HMBC from H-3
6-~70.0HMBC from H-8
7-~85.0HMBC from H-8, H-9
8~2.8 (m)~20.0COSY with H-9; HMBC to C-6, C-7, C-10
9~5.5 (m)~125.0COSY with H-8, H-10; HMBC to C-7, C-11
10~5.6 (m)~135.0COSY with H-9, H-11; HMBC to C-8, C-12
11~2.1 (m)~28.0COSY with H-10, H-12; HMBC to C-9
12-16~1.2-1.4 (m)~22-32
17~0.9 (t)~14.0COSY with H-16

Note: The predicted values are for a CDCl₃ solvent. Actual values may vary. The stereochemistry of the double bonds will significantly influence the chemical shifts and coupling constants of the olefinic protons.

Mass Spectrometry (MS) Applications in Characterization

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For polyacetylenes like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are often employed to obtain the molecular ion peak with minimal fragmentation. researchgate.net

High-resolution mass spectrometry (HRMS) would provide the accurate mass of the molecular ion, allowing for the determination of the elemental formula (C₁₇H₂₄O).

Tandem mass spectrometry (MS/MS) experiments are particularly insightful for structural elucidation. By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), characteristic fragmentation patterns can be observed. For C17 polyacetylenes, fragmentation often occurs at specific bonds, providing clues about the location of functional groups and the unsaturated systems. researchgate.net For this compound, key fragmentations would be expected from cleavages adjacent to the hydroxyl group and the conjugated diyne system. Negative ion mode ESI-MS/MS studies on similar C17 polyacetylenes have shown characteristic cleavages of the C3-C4 and C7-C8 bonds. researchgate.net

Interactive Data Table: Predicted ESI-MS/MS Fragmentation for this compound

Ion (m/z) Proposed Fragment Structure/Loss Significance
244[M]⁺ or [M-H]⁻Molecular Ion
226[M-H₂O]⁺Loss of water from the alcohol
VariousCleavage at C-C bonds in the alkyl chainProvides information on the saturated portion of the molecule
VariousCleavage around the diyne systemConfirms the presence and location of the conjugated triple bonds

Determination of Absolute Configuration using Chiral Chromatography and Spectroscopic Data

The presence of a stereocenter at the C-1 position means that this compound can exist as two enantiomers. Determining the absolute configuration of the naturally occurring or synthesized compound is crucial. This is typically achieved using a combination of chiral chromatography and spectroscopic methods.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a primary method for separating enantiomers. researchgate.netchiralpedia.comnih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for the separation of polyacetylene enantiomers. researchgate.netnih.govnih.gov The separation can be optimized by varying the mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and an alcohol such as isopropanol (B130326) or ethanol. nih.gov By comparing the retention time of the sample to that of a known stereoisomer (if available), the absolute configuration can be assigned.

Spectroscopic Data in Conjunction with Chiral Methods: Optical rotation measurement using a polarimeter is a classical method for characterizing chiral compounds. The direction and magnitude of the specific rotation ([α]D) can help in assigning the absolute configuration, especially when compared to literature values for similar compounds.

In cases where authentic standards are not available, the combination of chiral derivatization with NMR spectroscopy can be employed. nih.gov The chiral alcohol can be reacted with a chiral derivatizing agent (e.g., Mosher's acid chloride) to form a mixture of diastereomers. The ¹H and ¹⁹F NMR spectra of these diastereomers will show distinct signals, and the analysis of the chemical shift differences can be used to deduce the absolute configuration of the original alcohol.

Structure Activity Relationship Sar Investigations of Heptadeca 2,9 Diene 4,6 Diyn 1 Ol and Its Derivatives

Influence of Alkyne and Alkene Positioning on Biological Interactions

The defining feature of Heptadeca-2,9-diene-4,6-diyn-1-ol is its polyunsaturated chain, containing both double (alkene) and triple (alkyne) bonds. The reactivity and biological interactions of such molecules are largely dictated by the electron-rich pi bonds within these unsaturated systems. pressbooks.pub Alkenes and alkynes are generally more reactive than their saturated alkane counterparts due to the higher electron density of their double and triple bonds, making them susceptible to a variety of addition reactions. pressbooks.pub

Role of the Hydroxyl Functionality in Biological Mechanisms

The presence and position of a hydroxyl (-OH) group significantly modulates the biological activity of polyacetylenes. In this compound, the hydroxyl group is located at the C-1 position, making it a primary alcohol. This functional group can dramatically increase the molecule's polarity and its ability to form hydrogen bonds. These interactions are fundamental to the molecule's binding affinity and specificity for biological targets.

Studies on the related compound falcarinol (B191228), which possesses a secondary hydroxyl group at C-3, have underscored the importance of this functionality. The oxidation of falcarinol to falcarinone (B1231103) (a ketone) results in a significant reduction in its growth-inhibitory effects on intestinal cells, suggesting that the hydroxyl group at C-3 is vital for its activity. nih.gov While a direct comparison is not available, it can be inferred that the primary hydroxyl group in this compound would also be a key determinant of its biological profile, potentially influencing its solubility, membrane permeability, and interactions with specific cellular targets. The location at C-1, as opposed to C-3 in falcarinol, would alter the spacing and geometry of these hydrogen-bonding interactions, likely leading to a different spectrum of biological effects.

Impact of Stereochemistry on Molecular Recognition and Pathway Modulation

Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in the biological activity of many natural products. For polyacetylenes, this includes both chirality at specific carbon centers and the geometric isomerism (cis/trans or E/Z) of the double bonds.

Comparative Analysis with Structurally Related Polyynes (e.g., Falcarinol, Falcarindiol)

A comparative analysis of this compound with its well-studied relatives, falcarinol (FaOH) and falcarindiol (B120969) (FaDOH), provides valuable insights into the structure-activity relationships of C17-polyacetylenes. These compounds share the same heptadeca-diene-diyne carbon skeleton but differ in the position and number of hydroxyl groups.

Compound NameStructureKey Differences from this compound
This compound C17H24O- Primary alcohol at C-1- Alkene at C-2
Falcarinol (FaOH) (3R,9Z)-heptadeca-1,9-diene-4,6-diyn-3-ol- Secondary alcohol at C-3- Alkene at C-1
Falcarindiol (FaDOH) (3R,8S,9Z)-heptadeca-1,9-diene-4,6-diyn-3,8-diol- Secondary alcohols at C-3 and C-8- Alkene at C-1

Studies have shown that falcarinol is generally more cytotoxic and a more potent inhibitor of cell proliferation in cancer cell lines than falcarindiol. nih.govmdpi.com This suggests that the additional hydroxyl group at C-8 in falcarindiol may reduce its activity in these specific assays, possibly by increasing its polarity and altering its ability to cross cell membranes or interact with nonpolar binding sites.

Given that the hydroxyl group is crucial for activity, the shift from a secondary alcohol at C-3 (in falcarinol) to a primary alcohol at C-1 (in this compound) would be expected to significantly alter its biological profile. Primary alcohols can have different metabolic fates and may exhibit different binding characteristics compared to secondary alcohols. Furthermore, the position of the double bond at C-2 instead of C-1 alters the electronic and steric properties of the end of the molecule containing the hydroxyl group, which would also influence its interaction with biological targets.

Mechanistic Studies of Biological Interactions of Heptadeca 2,9 Diene 4,6 Diyn 1 Ol

Molecular Basis of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Activation

There is no specific information available in the reviewed scientific literature concerning the interaction between Heptadeca-2,9-diene-4,6-diyn-1-ol and PPARγ.

Cellular Pathway Modulation in Inflammatory Responses (e.g., Nitric Oxide Production Inhibition)

No studies were identified that investigated the specific effects of this compound on inflammatory pathways, including the inhibition of nitric oxide production.

Research into Antimicrobial Mechanisms

Specific research detailing the antimicrobial mechanisms of this compound is not present in the available literature.

Investigations into Anti-Proliferative Mechanisms (e.g., Cell Cycle Arrest)

There is a lack of specific studies on the anti-proliferative mechanisms of this compound, such as its potential to induce cell cycle arrest.

Research Gaps and Future Directions in Heptadeca 2,9 Diene 4,6 Diyn 1 Ol Research

Elucidation of Undiscovered Biosynthetic Pathways

The biosynthesis of C17-polyacetylenes is a complex process that is not yet fully understood. nih.gov It is widely accepted that these compounds are derived from fatty acids, primarily oleic and linoleic acid, through a series of desaturation and acetylenation reactions. nih.govnih.gov Key enzymes, such as fatty acid desaturases (FADs) and acetylenases, play a crucial role in introducing the characteristic triple bonds. nih.gov

However, the precise enzymatic steps and regulatory mechanisms that lead to the vast structural diversity of polyacetylenes, including the specific arrangement of double and triple bonds in Heptadeca-2,9-diene-4,6-diyn-1-ol, remain largely enigmatic. nih.gov While the core biosynthetic pathway to falcarinol-type polyacetylenes has been proposed, many of the enzymes responsible for the final tailoring steps, such as hydroxylation and the introduction of specific double bond geometries, have not been identified or characterized. nih.govnih.gov

Future research should focus on identifying and characterizing the complete enzymatic cascade involved in the biosynthesis of this compound and other related polyacetylenes. This could be achieved through a combination of genomics, transcriptomics, and metabolomics approaches in polyacetylene-producing organisms. plantae.org The identification of these "missing" enzymes will not only provide fundamental insights into plant biochemistry but also open up possibilities for the biotechnological production of these valuable compounds.

Table 1: Key Research Gaps in the Biosynthesis of this compound and Related Polyacetylenes

Research AreaSpecific GapsPotential Future Approaches
Enzyme Discovery Identification of specific desaturases, acetylenases, and hydroxylases.Genome mining, transcriptomic analysis of specialized tissues, heterologous expression and characterization of candidate enzymes.
Pathway Regulation Understanding the transcriptional and post-transcriptional regulation of biosynthetic genes.Identification of transcription factors, study of epigenetic modifications, analysis of signaling pathways triggering polyacetylene accumulation.
Subcellular Localization Determining where the different biosynthetic steps occur within the cell.Subcellular fractionation and proteomic analysis, fluorescent protein tagging of biosynthetic enzymes.
Metabolite Transport How polyacetylenes are transported and stored within the plant.Identification of transport proteins, localization studies using advanced imaging techniques.

Development of Novel and Efficient Stereoselective Synthesis Methods

The chemical synthesis of polyacetylenes like this compound presents significant challenges due to the inherent instability of the polyyne chain and the need for precise control over the stereochemistry of the double bonds. acs.org While methods for the synthesis of polyynes exist, they often suffer from low yields and lack of stereoselectivity, making it difficult to produce sufficient quantities of pure compounds for biological testing and other applications. mdpi.com

The development of novel and efficient stereoselective synthesis methods is therefore a critical area for future research. This includes the design of new catalysts and reagents that can facilitate the controlled formation of the conjugated diene-diyne system with specific (E/Z) geometries. Rhodium-based catalysts have shown promise in the stereoregular polymerization of acetylenes and could potentially be adapted for the synthesis of complex polyacetylenes. mdpi.com

Furthermore, the development of protecting group strategies that can stabilize the polyyne core during synthesis and be removed under mild conditions is essential. Advances in this area will be crucial for accessing a wider range of polyacetylene analogues for structure-activity relationship studies.

In-depth Mechanistic Studies at the Molecular and Sub-cellular Levels

Many polyacetylenes, including those structurally related to this compound, exhibit potent biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. researchgate.netmdpi.comresearchgate.net For instance, the related compound 2E-Decene-4,6-diyn-1-ol-acetate has been shown to inhibit osteoclastogenesis. nih.gov However, the precise molecular mechanisms underlying these activities are often not well understood.

Future research should focus on in-depth mechanistic studies to identify the specific molecular targets and signaling pathways that are modulated by this compound and its congeners. This could involve a range of techniques, including:

Target identification studies: Using methods like affinity chromatography and proteomics to identify the proteins that directly interact with the compound.

Cell-based assays: Investigating the effects of the compound on various cellular processes, such as cell cycle progression, apoptosis, and inflammation.

In vivo studies: Using animal models to evaluate the efficacy and mechanism of action of the compound in a physiological context.

A deeper understanding of the molecular and subcellular mechanisms of action will be essential for the rational design of new therapeutic agents based on the polyacetylene scaffold.

Applications of Computational Chemistry and Chemoinformatics in Polyyne Research

Computational chemistry and chemoinformatics are powerful tools that can accelerate research on polyacetylenes like this compound. researchgate.netnih.govnih.gov These approaches can be used to:

Predict the structural and electronic properties of polyynes: Density functional theory (DFT) and other computational methods can provide insights into the geometry, stability, and electronic structure of these molecules, which can help to explain their reactivity and biological activity. researchgate.netnih.gov

Model the interaction of polyynes with biological targets: Molecular docking and molecular dynamics simulations can be used to predict how polyacetylenes bind to proteins and other biomolecules, providing a basis for understanding their mechanism of action.

Design new polyacetylene derivatives with improved properties: Chemoinformatics tools can be used to generate virtual libraries of polyacetylene analogues and to predict their biological activity and pharmacokinetic properties, thereby guiding the synthesis of new and more potent compounds. nih.govspringernature.comnih.gov

The integration of computational and experimental approaches will be crucial for overcoming the challenges associated with polyacetylene research and for unlocking the full potential of this fascinating class of natural products. Future efforts in this area could focus on developing more accurate predictive models for the biological activity and toxicity of polyynes, as well as on using machine learning and artificial intelligence to accelerate the discovery of new polyacetylene-based drugs. nih.govnih.gov

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for the structural elucidation of Heptadeca-2,9-diene-4,6-diyn-1-ol in plant extracts?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for resolving carbon-carbon double/triple bond configurations and hydroxyl group placements. For example, the (2Z,9Z)-configuration of this compound was confirmed via 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR chemical shifts and coupling constants, while optical rotation analysis determined the stereochemistry (e.g., 8S configuration in saikodiyne F) . Mass spectrometry (MS) further validates molecular weight and fragmentation patterns.

Q. What are the natural sources of this compound?

  • Methodological Answer : The compound is primarily isolated from Notopterygium incisum (Qianghuo) roots and rhizomes through bioactivity-guided fractionation using solvents like ethyl acetate and methanol. It is also structurally related to polyacetylenes in Bupleurum chinense and Saposhnikovia divaricata . Column chromatography (silica gel, Sephadex LH-20) and preparative HPLC are standard for purification.

Advanced Research Questions

Q. How does stereochemistry influence the bioactivity of this compound?

  • Methodological Answer : The 8S configuration in saikodiyne F (a C17 analogue) enhances anti-inflammatory activity by optimizing interactions with nitric oxide synthase (iNOS). Stereochemical analysis via optical rotation and circular dichroism (CD) is essential to correlate absolute configuration with bioactivity . Comparative studies of enantiomers or diastereomers are recommended to validate structure-activity relationships (SAR).

Q. What methodological approaches are used to assess anti-inflammatory mechanisms of this compound?

  • Methodological Answer :

  • In vitro assays : LPS-induced RAW 264.7 macrophages are treated with the compound to measure nitric oxide (NO) production via Griess reagent. IC50_{50} values (e.g., 8–23.6 µM for related polyacetylenes) quantify potency .
  • Mechanistic studies : Western blotting or qPCR evaluates iNOS and COX-2 expression. Molecular docking predicts binding affinities to iNOS active sites.
  • Data table :
CompoundIC50_{50} (µM)TargetReference
(2Z,9Z)-Heptadecadiene-4,6-diyn-1-ol8.0–23.6iNOS inhibition

Q. How can researchers resolve discrepancies in reported IC50_{50} values for this compound’s anti-inflammatory activity?

  • Methodological Answer : Variations arise from differences in:

  • Compound purity : Validate via HPLC (>95% purity) and NMR.
  • Assay conditions : Standardize cell lines (e.g., RAW 264.7 vs. primary macrophages), LPS concentration, and incubation time.
  • Structural analogs : Compare activity of acetylated or hydroxylated derivatives (e.g., 8-acetyl falcarinol vs. falcarindiol) . Replicate studies across independent labs using shared protocols.

Q. What precautions are necessary when handling this compound due to its chemical instability?

  • Methodological Answer :

  • Storage : Use amber vials under inert gas (N2_2/Ar) at –20°C to prevent oxidation of conjugated diyne groups .
  • Handling : Wear nitrile gloves, safety goggles, and work in a fume hood to avoid dermal/ocular exposure. Degradation products may form toxic epoxides or peroxides .
  • Stability testing : Monitor via TLC or HPLC over time to assess decomposition.

Data Contradiction Analysis

Q. Why do some studies report weak or negligible bioactivity for this compound analogs?

  • Methodological Answer : Contradictions may stem from:

  • Structural misidentification : Misassignment of double bond geometry (Z vs. E) or hydroxyl positions. Validate via 2D NMR (COSY, HMBC) .
  • Biological variability : Source plant chemotypes or extraction methods (e.g., fresh vs. dried roots) alter metabolite profiles .
  • Assay interference : Polyacetylenes may quench fluorescent probes (e.g., DAF-FM for NO). Include control experiments with structurally similar inactive compounds.

Experimental Design Considerations

Q. How should researchers design isolation protocols for this compound to maximize yield?

  • Methodological Answer :

  • Extraction : Use sequential solvent partitioning (hexane → ethyl acetate → methanol) to enrich polyacetylenes.
  • Chromatography : Employ reverse-phase C18 columns with isocratic elution (MeOH:H2_2O = 70:30) to separate polar analogs.
  • Yield optimization : Freeze-drying plant material preserves thermolabile compounds.

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